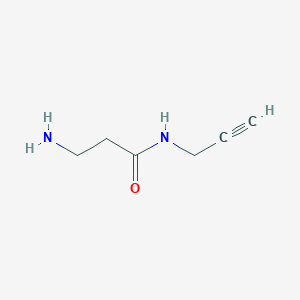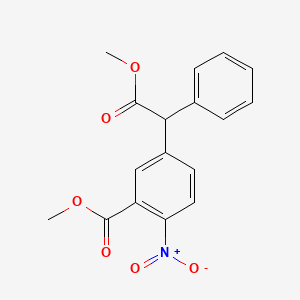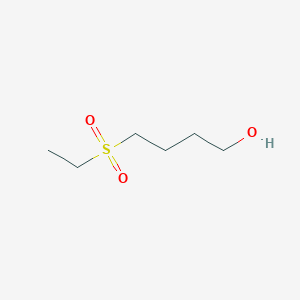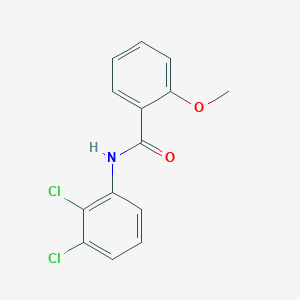
4-Bromo-3,3,4,4-tetrafluorobutyl hexafluoroisopropyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3,3,4,4-tetrafluorobutyl hexafluoroisopropyl carbonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of bromine and multiple fluorine atoms, which contribute to its high reactivity and stability. It is used in various scientific research applications, particularly in the fields of chemistry and materials science.
Méthodes De Préparation
The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl hexafluoroisopropyl carbonate involves several steps. One common method includes the reaction of 4-bromo-3,3,4,4-tetrafluorobutyl alcohol with hexafluoroisopropyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to prevent decomposition of the product .
Analyse Des Réactions Chimiques
4-Bromo-3,3,4,4-tetrafluorobutyl hexafluoroisopropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Hydrolysis: In the presence of water, the carbonate group can be hydrolyzed to form the corresponding alcohol and carbon dioxide.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Bromo-3,3,4,4-tetrafluorobutyl hexafluoroisopropyl carbonate is utilized in various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Materials Science: The compound’s unique properties make it valuable in the development of advanced materials, including polymers and coatings.
Biology and Medicine: It is studied for its potential use in drug delivery systems and as a reagent in biochemical assays.
Mécanisme D'action
The mechanism by which 4-Bromo-3,3,4,4-tetrafluorobutyl hexafluoroisopropyl carbonate exerts its effects involves its high reactivity due to the presence of bromine and fluorine atoms. These atoms can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparaison Avec Des Composés Similaires
4-Bromo-3,3,4,4-tetrafluorobutyl hexafluoroisopropyl carbonate can be compared with other similar compounds such as:
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,4,4,4-hexafluorobutyl carbonate: This compound has similar fluorinated groups but differs in the structure of the carbonate group.
3,3,4,4-Tetrafluorobutyl hexafluoroisopropyl carbonate: Lacks the bromine atom, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific combination of bromine and multiple fluorine atoms, which confer distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C8H5BrF10O3 |
|---|---|
Poids moléculaire |
419.01 g/mol |
Nom IUPAC |
(4-bromo-3,3,4,4-tetrafluorobutyl) 1,1,1,3,3,3-hexafluoropropan-2-yl carbonate |
InChI |
InChI=1S/C8H5BrF10O3/c9-8(18,19)5(10,11)1-2-21-4(20)22-3(6(12,13)14)7(15,16)17/h3H,1-2H2 |
Clé InChI |
YHNMNASMWPIZCR-UHFFFAOYSA-N |
SMILES canonique |
C(COC(=O)OC(C(F)(F)F)C(F)(F)F)C(C(F)(F)Br)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B12086464.png)
![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanoic acid](/img/structure/B12086484.png)

![3-[(Phenylsulfanyl)methyl]benzoic acid](/img/structure/B12086499.png)




![3-Chloro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12086541.png)

